![molecular formula C7H4FN3O2 B579356 7-Fluoro-4-nitro-1h-benzo[d]imidazole CAS No. 18645-93-7](/img/structure/B579356.png)

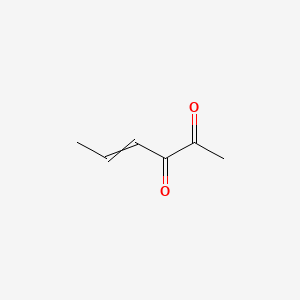

7-Fluoro-4-nitro-1h-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

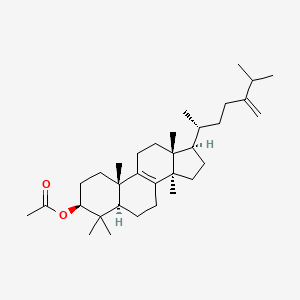

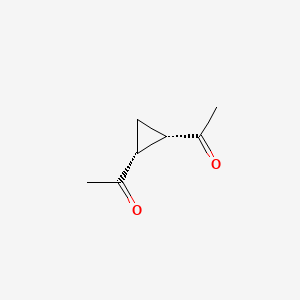

“7-Fluoro-4-nitro-1h-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Aplicaciones Científicas De Investigación

Antitumor Potential

Imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using Fluorouracil as a reference. The presence of the fluoro and nitro groups in “7-Fluoro-4-nitro-1h-benzo[d]imidazole” could potentially enhance its antitumor activity due to their electron-withdrawing properties, which may affect the compound’s interaction with biological targets .

Antibacterial and Antifungal Agents

Research has indicated that 1H-benzo[d]imidazole derivatives can exhibit antibacterial and antifungal properties. The specific functional groups attached to the imidazole ring can influence the spectrum and potency of antimicrobial activity. The 7-fluoro and 4-nitro substituents in the compound may contribute to its effectiveness against certain bacterial and fungal strains .

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in various everyday applications. The regiocontrolled synthesis of substituted imidazoles allows for the creation of molecules with specific properties for desired applications. “7-Fluoro-4-nitro-1h-benzo[d]imidazole” could serve as an intermediate in synthesizing such molecules, given its reactive sites that allow for further chemical modifications .

Solid-State NMR Quality Testing

The quality of imidazole derivatives can be tested using solid-state NMR (Nuclear Magnetic Resonance). This technique can provide insights into the structural integrity and purity of the samples. As a derivative, “7-Fluoro-4-nitro-1h-benzo[d]imidazole” could be subjected to similar quality assessments to ensure its suitability for further research or application .

Hydrogen Bonding Studies

Crystal structures of 1H-benzo[d]imidazole derivatives have been determined, revealing identical systems of hydrogen bonds. These studies are crucial for understanding intermolecular interactions, which are essential for drug design and material science applications. The compound’s structure could be analyzed to understand its hydrogen bonding capabilities and how they might be leveraged in scientific research .

Drug Design and Development

Due to their structural similarity to purines, imidazole derivatives are often explored in drug design, particularly as analogs for nucleotides or as scaffolds for pharmacophores. The unique substituents on “7-Fluoro-4-nitro-1h-benzo[d]imidazole” may offer novel interactions with biological targets, making it a candidate for drug development projects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-fluoro-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-2-5(11(12)13)7-6(4)9-3-10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHJSUZVKXKIAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])N=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299859 |

Source

|

| Record name | 7-Fluoro-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18645-93-7 |

Source

|

| Record name | 7-Fluoro-4-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18645-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Benzo[a]fluoren-11-one oxime](/img/structure/B579285.png)

![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)

![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)